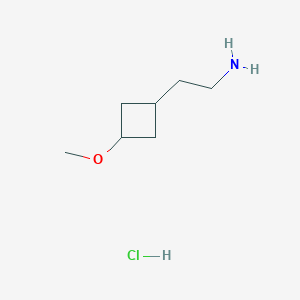

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

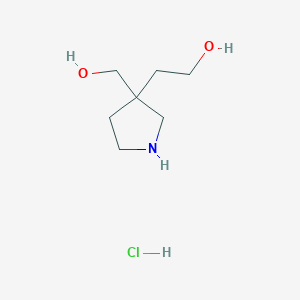

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955554-67-2 . It has a molecular weight of 165.66 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO.ClH/c1-9-7-4-6 (5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 165.66 .Scientific Research Applications

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research on the kinetics and mechanisms of reactions involving alicyclic amines provides valuable insights into the reactivity and potential applications of related amines in synthetic chemistry. The study by Castro et al. (2001) explored the reactions of phenyl thionocarbonates with secondary alicyclic amines, revealing details about the reaction kinetics and proposing mechanisms based on observed rate coefficients and pH independence for certain reactions (Castro et al., 2001).

Metabolism of Psychoactive Phenethylamines

Understanding the in vivo metabolism of psychoactive phenethylamines, such as the study by Kanamori et al. (2002) on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), can inform the metabolic fate and potential bioactive forms of structurally related compounds. This research identified various metabolites and suggested metabolic pathways in rats, highlighting the role of deamination and acetylation (Kanamori et al., 2002).

Synthesis of Bicyclic Diaziridines

The stereospecific synthesis of bicyclic diaziridines, as discussed by Denisenko et al. (1998), involves reactions of chloro-pyrroline with amines to produce diaziridines with specific chloro substituent orientations. This research highlights synthetic strategies that could be applicable to the synthesis of compounds with similar bicyclic structures (Denisenko et al., 1998).

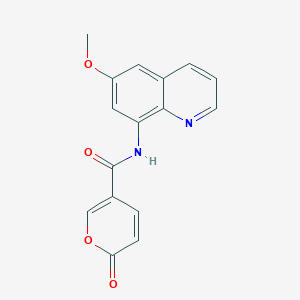

Cytotoxic Activity and Fluorescence Properties of Quinolinones

The study by Kadrić et al. (2014) on the synthesis and biological evaluation of 3-hydroxyquinolin-4(1H)-ones and their derivatives demonstrates the intersection of synthetic chemistry with biological applications. This research not only provides a basis for developing cytotoxic agents but also explores the fluorescence properties of these compounds, suggesting potential uses in bioimaging or as molecular probes (Kadrić et al., 2014).

Functional Modification of Hydrogels

The functional modification of hydrogels through condensation reactions with amine compounds, as explored by Aly and El-Mohdy (2015), showcases the application of amines in material science. This study on poly vinyl alcohol/acrylic acid hydrogels modified with various amines indicates potential medical applications due to the improved thermal stability and biological activities of the modified polymers (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action for 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is not specified in the search results. The mechanism of action would depend on the specific application or context in which this compound is used.

Safety and Hazards

The compound is associated with several hazard statements, including H303, H315, H319, and H335 . These codes correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-(3-methoxycyclobutyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-6(5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQUVBWCGGWANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955554-67-2 |

Source

|

| Record name | 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)

![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)

![N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2811282.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine](/img/structure/B2811283.png)

![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)

![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)

![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2811288.png)